molecular formula C15H10F3N3 B14378120 3-Phenyl-5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole CAS No. 89804-59-1

3-Phenyl-5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole

Cat. No.: B14378120
CAS No.: 89804-59-1
M. Wt: 289.25 g/mol
InChI Key: FVNXZMBHAMHBJO-UHFFFAOYSA-N
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Description

3-Phenyl-5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This particular compound is notable for its trifluoromethyl group, which imparts unique chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole typically involves the reaction of p-trifluoromethylaniline with ethyl 2,3-dicyanopropionate under weakly acidic conditions. The reaction proceeds through diazotization, followed by cyclization and chlorination steps . The final product is obtained after decarboxylation and purification steps .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

3-Phenyl-5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Phenyl-5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This is particularly relevant in its antimicrobial and antifungal actions, where it disrupts essential biological processes in pathogens .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole is unique due to its trifluoromethyl group, which enhances its chemical stability and biological activity. This makes it a valuable compound for various applications in chemistry, biology, and medicine .

Properties

CAS No.

89804-59-1

Molecular Formula

C15H10F3N3

Molecular Weight

289.25 g/mol

IUPAC Name

3-phenyl-5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole

InChI

InChI=1S/C15H10F3N3/c16-15(17,18)12-8-6-11(7-9-12)14-19-13(20-21-14)10-4-2-1-3-5-10/h1-9H,(H,19,20,21)

InChI Key

FVNXZMBHAMHBJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=N2)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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